S-3,5-Difluorophenylthioacetate
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Overview
Description
S-3,5-Difluorophenylthioacetate: is an organic compound characterized by the presence of a thioacetate group attached to a 3,5-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-3,5-Difluorophenylthioacetate typically involves the reaction of 3,5-difluorophenylthiol with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acetylation process. The general reaction scheme is as follows:
3,5-Difluorophenylthiol+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: S-3,5-Difluorophenylthioacetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3,5-Difluorophenylthiol.
Substitution: Various substituted phenylthioacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-3,5-Difluorophenylthioacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds may serve as precursors to pharmaceuticals with antifungal, antibacterial, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may be employed in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of S-3,5-Difluorophenylthioacetate involves its interaction with specific molecular targets. The thioacetate group can undergo hydrolysis to release the active thiol, which can then interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylthiol: Similar structure but lacks the acetyl group.
3,5-Difluorophenylacetate: Contains an acetyl group but lacks the sulfur atom.
3,5-Difluorophenylsulfone: An oxidized form of the thioacetate.
Uniqueness: S-3,5-Difluorophenylthioacetate is unique due to the presence of both fluorine atoms and a thioacetate group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
S-(3,5-difluorophenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFRVFWXQWESPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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